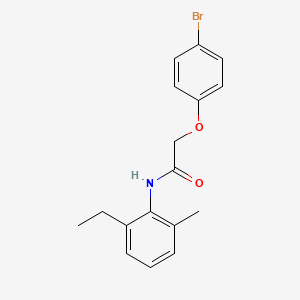
2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and an ethyl-methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 2-ethyl-6-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and acetamide moieties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include oxidized phenyl derivatives.
Reduction: Reduced forms of the phenyl or acetamide groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and elucidation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- 2-(4-methylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenoxy and ethyl-methylphenyl groups also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C17H18BrNO2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-6-4-5-12(2)17(13)19-16(20)11-21-15-9-7-14(18)8-10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI Key |
JFPVXBAUWNUTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


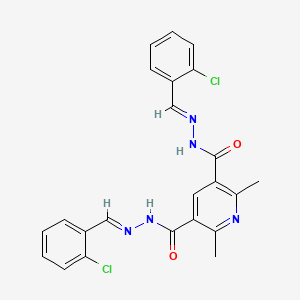
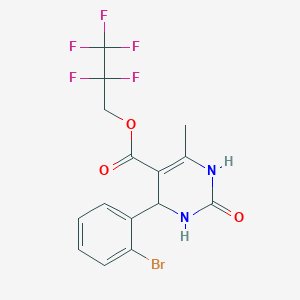
![N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11699972.png)
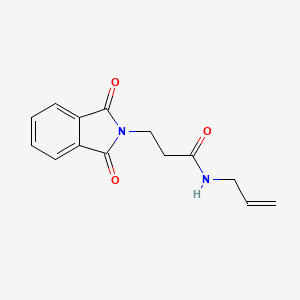
![Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11699977.png)
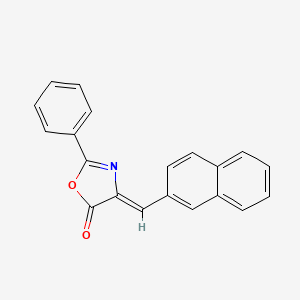
![5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B11699985.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699991.png)
![2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11699994.png)
![2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11699999.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide](/img/structure/B11700010.png)
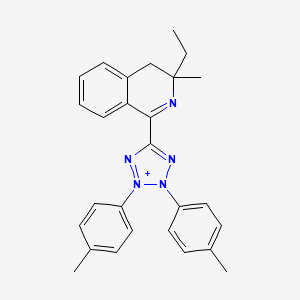
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700039.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700041.png)
